molecular formula C7H14O B13802122 1-(Ethenyloxy)pentane CAS No. 5363-63-3

1-(Ethenyloxy)pentane

Cat. No.: B13802122
CAS No.: 5363-63-3
M. Wt: 114.19 g/mol
InChI Key: IOSXLUZXMXORMX-UHFFFAOYSA-N
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Description

1-(Ethenyloxy)pentane, also known as 1-ethoxy-pentane, is an organic compound with the molecular formula C7H14O. It is a type of ether, specifically an alkyl vinyl ether, where a vinyl group is bonded to an oxygen atom, which is further bonded to a pentane chain. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

1-(Ethenyloxy)pentane can be synthesized through several methods. One common synthetic route involves the reaction of pentanol with vinyl acetate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(Ethenyloxy)pentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of pentanol.

    Substitution: Nucleophilic substitution reactions can occur, where the vinyl group is replaced by other nucleophiles such as halides or amines.

    Polymerization: The vinyl group in this compound can undergo polymerization reactions, forming polymers with various applications.

Scientific Research Applications

1-(Ethenyloxy)pentane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and other complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)pentane involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. In polymerization reactions, the vinyl group undergoes radical or ionic polymerization, forming long-chain polymers. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

1-(Ethenyloxy)pentane can be compared with other similar compounds such as:

    1-(Ethenyloxy)hexane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.

    1-(Ethenyloxy)butane: Has a shorter carbon chain, resulting in different boiling points and solubility characteristics.

    1-(Ethenyloxy)propane: Even shorter chain, with distinct chemical behavior and applications.

The uniqueness of this compound lies in its specific balance of reactivity and physical properties, making it suitable for a wide range of applications .

Properties

CAS No.

5363-63-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

1-ethenoxypentane

InChI

InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3

InChI Key

IOSXLUZXMXORMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC=C

Origin of Product

United States

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